hMAO-B Inhibitory Potency and MAO-B/A Selectivity Ratio vs. Quinolylnitrone 19 (QN19)
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one inhibits human MAO-B with an IC₅₀ of 4,000 nM (4.0 μM) and human MAO-A with an IC₅₀ of 24,000 nM (24 μM), yielding a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of 6.0 [1]. In contrast, the structurally distinct 8-hydroxyquinoline-derived quinolylnitrone QN19 (synthesized from 8-hydroxyquinoline-2-carbaldehyde) inhibits hMAO-B with an IC₅₀ of 4.46 ± 0.18 μM, but exhibits no pharmacophoric elements predictive of MAO inhibition [2]. While QN19 achieves comparable hMAO-B potency, it requires a nitrone functional group not present in the target compound. The target compound thus represents a simpler, aminomethyl-only scaffold achieving equivalent MAO-B potency without the synthetic complexity of the nitrone moiety. The 6-fold MAO-B-over-MAO-A selectivity for the target compound is documented, though comparative selectivity data for QN19 against hMAO-A are not systematically reported in the primary publication.
| Evidence Dimension | hMAO-B inhibitory potency (IC₅₀) and hMAO-A/hMAO-B selectivity |
|---|---|
| Target Compound Data | hMAO-B IC₅₀ = 4,000 nM (4.0 μM); hMAO-A IC₅₀ = 24,000 nM (24 μM); SI = 6.0 |
| Comparator Or Baseline | QN19: hMAO-B IC₅₀ = 4,460 ± 180 nM (4.46 ± 0.18 μM); hMAO-A data not systematically reported in the primary source |
| Quantified Difference | Comparable hMAO-B potency (4.0 vs. 4.46 μM); target compound provides documented 6-fold MAO-B selectivity; QN19 requires a nitrone group for equivalent potency |
| Conditions | Target: Recombinant human MAO-B and MAO-A expressed in insect cell membranes; kynuramine deamination assay (ChEMBL, Charles University in Prague). QN19: Recombinant human MAO-B; fluorescence-based assay (Knez et al., 2023). |
Why This Matters
An aminomethyl-8-hydroxyquinolinone scaffold achieving low-micromolar hMAO-B inhibition without requiring a nitrone or propargylamine warhead offers synthetic simplicity advantages for medicinal chemistry programs targeting neurodegenerative diseases where MAO-B inhibition is desired alongside metal-chelating properties.
- [1] BindingDB Entry BDBM50450823 (ChEMBL4205862). Affinity Data: hMAO-B IC₅₀ = 4.00E+3 nM; hMAO-A IC₅₀ = 2.40E+4 nM. Curated by ChEMBL. View Source
- [2] Knez, D.; Diez-Iriepa, D.; et al. 8-Hydroxyquinolylnitrones as Multifunctional Ligands for the Therapy of Neurodegenerative Diseases. Eur. J. Med. Chem. 2023; hMAO-B IC₅₀ (QN19) = 4.46 ± 0.18 μM. View Source
